molecular formula C5H3FN2O B1392395 5-Fluoropyrimidine-2-carbaldehyde CAS No. 935667-50-8

5-Fluoropyrimidine-2-carbaldehyde

Cat. No. B1392395
CAS RN: 935667-50-8
M. Wt: 126.09 g/mol
InChI Key: PMJXSFMYANTTOE-UHFFFAOYSA-N
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Description

5-Fluoropyrimidine-2-carbaldehyde is a compound that belongs to the class of organic compounds known as fluoropyrimidines . Fluoropyrimidines are a general class of organic compounds in which the substituents around a pyrimidine ring include at least one fluorine atom . The term “fluoropyrimidines” is often used more specifically to refer to the subset of this class that are antimetabolites and are used as anticancer medications .


Synthesis Analysis

The synthesis of fluoropyrimidines has been well-documented in the literature . For instance, the synthesis described by Frederick et al. starts with the formation of a bond via a Suzuki reaction between fluorobenzimidazolyl pinacol boronate and 2,4-dichloro-5-fluoropyrimidine . Advances in fluorine chemistry have enabled the synthesis of 5-FU on an industrial scale, which contributed to the widespread adoption of FP drugs for the treatment of colorectal cancer .


Molecular Structure Analysis

The molecular structure of 5-Fluoropyrimidine-2-carbaldehyde is represented by the formula C5H3FN2O . The molecule has a monoisotopic mass of 98.028023 Da and an average mass of 98.078 Da .


Chemical Reactions Analysis

Fluoropyrimidines, such as 5-FU, are known to inhibit thymidylate synthase, an enzyme involved in DNA replication . They function as S-phase antimetabolites and promote genomic instability by inducing double-strand DNA and single-strand DNA breaks, as well as by interfering with DNA synthesis, repair, and elongation .

Scientific Research Applications

Chemotherapy and Cardiotoxicity

Fluoropyrimidines like 5-fluorouracil (5-FU) are foundational in numerous chemotherapy regimens for solid malignancies. However, they are linked to cardiotoxicity, which can manifest as chest pain, acute coronary syndrome, or even myocardial infarction. This review by Sara et al. (2018) discusses the incidence, risk factors, and pathophysiological mechanisms behind 5-FU-related cardiotoxicity, underscoring the need for greater awareness and management strategies.

Genetic Factors in Chemotherapy Efficacy

The efficacy of fluoropyrimidine-based chemotherapy, particularly for metastatic gastric cancer, is influenced by individual variations in the 5-fluorouracil (FU) metabolic pathway. Ichikawa (2006) emphasizes the role of genetic factors, such as thymidylate synthase and dihydropyrimidine dehydrogenase, in determining the therapeutic efficacy of fluoropyrimidines.

Pharmacokinetics and Clinical Utility

The pharmacokinetics of fluoropyrimidines, including 5-FU, are crucial for improving their clinical utility. Myers et al. (1976) explore the need for comprehensive studies on the parent drug and its active metabolites in humans, as well as predictive pharmacologic testing based on FdUMP formation or nucleotide synthetic enzymes in tumor samples.

Novel Oral Fluoropyrimidine Carbamate Design

Miwa et al. (1998) discuss the design of capecitabine, a novel oral fluoropyrimidine carbamate that converts to 5-FU selectively in tumors. They explore the tissue localization of enzymes in humans, which was instrumental in designing this compound.

Metabolism Analysis in Chemotherapy

The metabolism of fluoropyrimidines is an essential aspect of chemotherapy. Martino et al. (1987) use 19F NMR to analyze the carbamate reaction of alpha-fluoro-beta-alanine (FBAL), the major catabolite of fluoropyrimidines, and its presence in body fluids of patients treated with fluoropyrimidine drugs.

Safety And Hazards

5-Fluoropyrimidine-2-carbaldehyde is considered harmful if swallowed and can cause skin and eye irritation . It may also cause respiratory irritation . Precautions for safe handling include handling in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes .

Future Directions

Fluoropyrimidines have been used for more than half a century, but their cardiotoxicity has not been well clarified . Future research is needed to better understand the mechanisms of fluoropyrimidine-associated cardiotoxicity and to develop strategies to manage these complications . Additionally, the development of FP dosing guidelines that take into account more gene variations holds promise to improve FP pharmacotherapy .

properties

IUPAC Name

5-fluoropyrimidine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FN2O/c6-4-1-7-5(3-9)8-2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJXSFMYANTTOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70696196
Record name 5-Fluoropyrimidine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoropyrimidine-2-carbaldehyde

CAS RN

935667-50-8
Record name 5-Fluoropyrimidine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-fluoropyrimidine-2-carbonitrile (Method 6, 1.0 g, 8.1 mmol) in anhydrous THF at −78° C. was added a solution of DIBAL-H (8.1 mL) over a period of 20 minutes. The resulting mixture was stirred at this temperature for 2 hours whereupon MeOH was added. The solution was allowed to warm to room temperature whereupon a solution of conc. HCl was added. The resulting mixture was stirred for 2 hours at ambient temperature and the aqueous layer was washed with EtOAc (3×). The combined organic extracts were washed with brine and dried (MgSO4). Evaporation of the solvent afforded the titled compound (780 mg, 76%). MS: [M+H]+ 127.
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1 g
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8.1 mL
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Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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